molecular formula C12H25N3O5 B605457 Amino-PEG2-t-Boc-hydrazide CAS No. 2100306-60-1

Amino-PEG2-t-Boc-hydrazide

Cat. No.: B605457
CAS No.: 2100306-60-1
M. Wt: 291.35
InChI Key: UDVYFYDWDLXHPA-UHFFFAOYSA-N
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Description

Amino-PEG2-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected hydrazide group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications. The amino group is reactive with carboxylic acids, activated esters, and carbonyl compounds, while the Boc-protected hydrazide can be deprotected under mild acidic conditions to form a reactive hydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG2-t-Boc-hydrazide typically involves the following steps:

    PEGylation: The initial step involves the attachment of a PEG chain to a hydrazide group.

    Protection: The hydrazide group is then protected with a Boc group to prevent unwanted reactions during subsequent steps.

    Amination: An amino group is introduced to the PEG chain, completing the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to maintain its stability and reactivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amino-PEG2-t-Boc-hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.

    Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Amino-PEG2-t-Boc-hydrazide involves its ability to form stable bonds with various functional groups. The amino group reacts with carboxylic acids and activated esters to form amide bonds, while the deprotected hydrazide can conjugate with carbonyl groups. These reactions facilitate the modification and conjugation of biomolecules, enhancing their solubility, stability, and functionality .

Comparison with Similar Compounds

Uniqueness: Amino-PEG2-t-Boc-hydrazide stands out due to its balanced reactivity and stability. The Boc protection allows for controlled deprotection and subsequent reactions, making it a versatile reagent in various applications. Its hydrophilic PEG spacer enhances solubility, making it suitable for use in aqueous environments .

Properties

IUPAC Name

tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYFYDWDLXHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401109817
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG2-t-Boc-hydrazide
Reactant of Route 2
Amino-PEG2-t-Boc-hydrazide
Reactant of Route 3
Amino-PEG2-t-Boc-hydrazide
Reactant of Route 4
Amino-PEG2-t-Boc-hydrazide
Reactant of Route 5
Amino-PEG2-t-Boc-hydrazide
Reactant of Route 6
Amino-PEG2-t-Boc-hydrazide

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